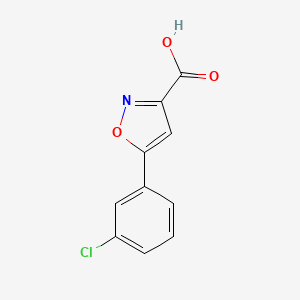

5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

This compound appears to be a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds123. Piperazine derivatives are often used in the development of new drugs due to their versatile biological activities4.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with piperazine4. However, the specific synthesis process for this compound is not available in the sources I found.

Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperazine ring, which can be substituted with various functional groups to achieve desired properties56.

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse, depending on the functional groups attached to the piperazine ring78.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely, depending on their specific structure1112.Wissenschaftliche Forschungsanwendungen

1. Application in Cancer Research

- Summary of Application: This compound has been found to induce apoptosis in human colon cancer cells . It has also shown significant anticancer activity in vitro.

- Methods of Application: The compound was applied to human colon cancer cells in a laboratory setting. The researchers then observed the effects of the compound on these cells .

- Results: The compound triggered apoptosis, as indicated by externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The compound also induced release of cytochrome c (Cyt c), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .

2. Application as Enzyme Inhibitor

- Summary of Application: The compound has been found to inhibit the lipoxygenase and xanthine oxidase enzymes .

- Methods of Application: The compound was applied to a solution containing the enzymes in a laboratory setting. The researchers then measured the activity of the enzymes .

- Results: The compound inhibited the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM. It also inhibited the xanthine oxidase enzyme with a half-maximal inhibitory concentration of 102.34 μM .

3. Application in Liquid Crystal Research

- Summary of Application: Derivatives of this compound have been synthesized via Suzuki cross-coupling reactions. These compounds have been studied for their potential applications in chiral dopants for liquid crystals.

- Methods of Application: The compound was modified through Suzuki cross-coupling reactions to create derivatives. These derivatives were then applied to liquid crystals to study their effects.

- Results: The study found that these derivatives could potentially be used as chiral dopants for liquid crystals.

4. Application in Chemical Synthesis

- Summary of Application: This compound is used in the synthesis of various other compounds .

- Methods of Application: The compound is used as a starting material in various chemical reactions to synthesize other compounds .

- Results: The compound has been successfully used to synthesize a variety of other compounds .

5. Application in Synthesis of Pyridin-2-amine Derivatives

- Summary of Application: This compound is used as a starting material in the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives .

- Methods of Application: The compound is reacted with other reagents under specific conditions to form the desired product .

- Results: The compound has been successfully used to synthesize 5-(4-Methylpiperazin-1-yl)pyridin-2-amine derivatives .

6. Application in Liquid Crystal Dopants

- Summary of Application: Derivatives of this compound have been synthesized via Suzuki cross-coupling reactions. These compounds have been studied for their potential applications in chiral dopants for liquid crystals.

- Methods of Application: The compound was modified through Suzuki cross-coupling reactions to create derivatives. These derivatives were then applied to liquid crystals to study their effects.

- Results: The study found that these derivatives could potentially be used as chiral dopants for liquid crystals.

Safety And Hazards

Like all chemicals, similar compounds should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled13141516.

Zukünftige Richtungen

Research into piperazine derivatives is ongoing, with many potential applications in medicinal chemistry1718. However, the specific future directions for this compound are not available in the sources I found.

Please note that this information is based on similar compounds and may not accurately represent “5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one”. For accurate information, please consult with a professional or conduct further research.

Eigenschaften

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJSXMRCQTVKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585296 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

CAS RN |

866849-23-2 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)

![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride](/img/structure/B1611715.png)

![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)

![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)

![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)